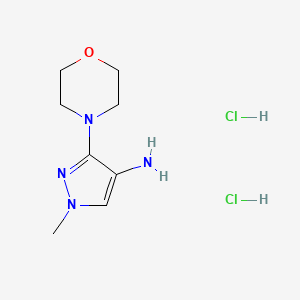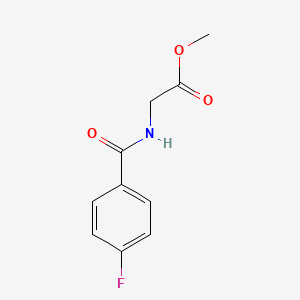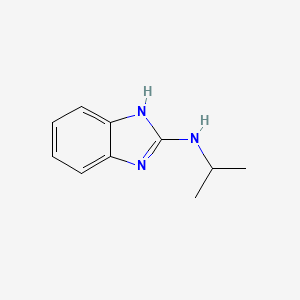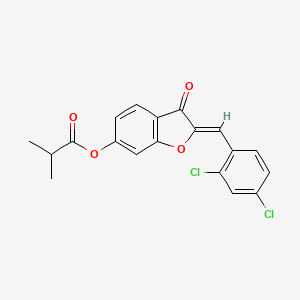![molecular formula C14H20FN3O2 B12220038 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12220038.png)
5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring and a piperidinyl-oxane moiety attached to the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Piperidinyl-Oxane Moiety: This step involves the reaction of piperidine with oxane under specific conditions to form the piperidinyl-oxane intermediate.
Coupling Reaction: The final step involves the coupling of the piperidinyl-oxane intermediate with the fluorinated pyrimidine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of methoxy-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel fluorinated pyrimidine derivatives with potential applications in materials science.
Biology:
- Investigated for its potential as an enzyme inhibitor in various biological pathways.
- Studied for its interactions with nucleic acids and proteins.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
- Evaluated for its antiviral properties, particularly against RNA viruses.
Industry:
- Utilized in the development of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit the activity of enzymes involved in DNA synthesis or other critical biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 5-Fluoro-2-{[1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]oxy}pyrimidine
- 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}benzimidazole
- 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}quinoline
Comparison:
- 5-Fluoro-2-{[1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]oxy}pyrimidine: Similar in structure but with a tetrahydro-2H-pyran ring instead of oxane, which may affect its biological activity and solubility.
- 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}benzimidazole: Contains a benzimidazole ring, which may enhance its binding affinity to certain biological targets.
- 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}quinoline: Features a quinoline ring, potentially offering different pharmacokinetic properties and therapeutic applications.
This detailed article provides a comprehensive overview of 5-Fluoro-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20FN3O2 |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
5-fluoro-2-[1-(oxan-4-yl)piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C14H20FN3O2/c15-11-9-16-14(17-10-11)20-13-1-5-18(6-2-13)12-3-7-19-8-4-12/h9-10,12-13H,1-8H2 |
InChI Key |
PSFQLOXTMUYFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(6-Cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol](/img/structure/B12219967.png)

![7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12219986.png)
![7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B12219995.png)
![N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12219998.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B12220000.png)
![4-(azidomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B12220002.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12220028.png)
![4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12220030.png)
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12220033.png)

